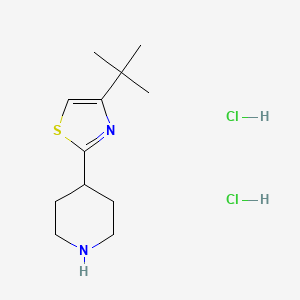

Dihydrochlorure de 4-(4-tert-butyl-1,3-thiazol-2-yl)pipéridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

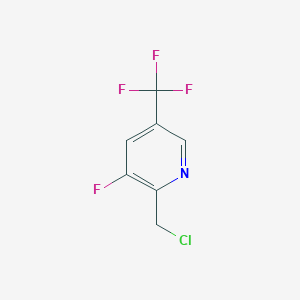

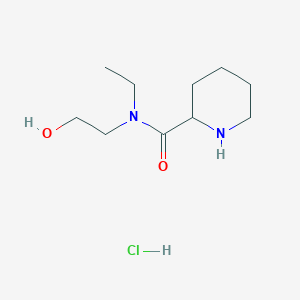

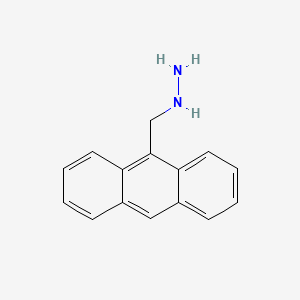

“4-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine dihydrochloride” is a chemical compound with a molecular weight of 224.37 . Another variant of this compound is “4-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]piperidine dihydrochloride” with a molecular weight of 311.32 .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, “Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate” was synthesized through three steps, using “tert-butyl-4-hydroxypiperdine-1-carboxylate” as the starting material .

Molecular Structure Analysis

The IUPAC name for “4-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine dihydrochloride” is “4-(4-tert-butyl-1,3-thiazol-2-yl)piperidine” and its InChI Code is "1S/C12H20N2S/c1-12(2,3)10-8-15-11(14-10)9-4-6-13-7-5-9/h8-9,13H,4-7H2,1-3H3" .

Physical And Chemical Properties Analysis

The compound “4-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine dihydrochloride” has a molecular weight of 224.37 . and is typically stored at room temperature .

Applications De Recherche Scientifique

- Intermédiaire de Crizotinib: Ce composé sert d’intermédiaire essentiel dans la synthèse du crizotinib, un inhibiteur de la tyrosine kinase utilisé dans le traitement du cancer du poumon non à petites cellules (CPNPC) et d’autres malignités . Le crizotinib cible les kinases ALK (kinase du lymphome anaplasique) et ROS1 (oncogène c-ros 1), inhibant leur activité et empêchant la croissance tumorale.

Chimie médicinale et développement de médicaments

Mécanisme D'action

4-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine dihydrochloride acts as an inhibitor of various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds in the body. It also acts as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Biochemical and Physiological Effects

4-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine dihydrochloride is known to inhibit the activity of cytochrome P450 enzymes, which can lead to an increase in the concentration of drugs or other compounds in the body. This can lead to an increase in the risk of adverse drug reactions or other side effects. 4-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine dihydrochloride also inhibits the activity of the enzyme acetylcholinesterase, which can lead to an increase in the concentration of acetylcholine in the body. This can result in increased muscle tone, increased heart rate, and increased blood pressure.

Avantages Et Limitations Des Expériences En Laboratoire

4-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine dihydrochloride is a useful tool for laboratory experiments due to its high solubility in water and organic solvents, and its ability to inhibit the activity of various enzymes. However, it is important to note that 4-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine dihydrochloride can also inhibit the activity of enzymes that are important for normal physiological function, and thus can lead to adverse effects when used in high concentrations.

Orientations Futures

In the future, 4-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine dihydrochloride could be used to study the effects of enzyme inhibition on drug metabolism and other biochemical processes. It could also be used to develop drugs that target specific enzymes, and to develop new methods of drug delivery. Additionally, 4-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine dihydrochloride could be used to study the effects of enzyme inhibition on physiological processes, such as muscle contraction, heart rate, and blood pressure. Finally, 4-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine dihydrochloride could be used to develop new compounds that have the potential to be used as therapeutic agents.

Safety and Hazards

The compound “4-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine dihydrochloride” is associated with certain hazards. The safety information includes pictograms GHS07 and the signal word “Warning”. Hazard statements include H315, H319, and H335. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(4-Tert-butyl-1,3-thiazol-2-yl)piperidine dihydrochloride involves the reaction of 4-(4-tert-butyl-1,3-thiazol-2-yl)piperidine with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "4-(4-tert-butyl-1,3-thiazol-2-yl)piperidine", "Hydrochloric acid" ], "Reaction": [ "To a solution of 4-(4-tert-butyl-1,3-thiazol-2-yl)piperidine in anhydrous ethanol, add hydrochloric acid dropwise with stirring.", "Continue stirring the reaction mixture for several hours at room temperature.", "Filter the resulting solid and wash with ethanol to obtain the dihydrochloride salt of 4-(4-tert-butyl-1,3-thiazol-2-yl)piperidine." ] } | |

| 1311315-69-1 | |

Formule moléculaire |

C12H21ClN2S |

Poids moléculaire |

260.83 g/mol |

Nom IUPAC |

4-tert-butyl-2-piperidin-4-yl-1,3-thiazole;hydrochloride |

InChI |

InChI=1S/C12H20N2S.ClH/c1-12(2,3)10-8-15-11(14-10)9-4-6-13-7-5-9;/h8-9,13H,4-7H2,1-3H3;1H |

Clé InChI |

CTYYLRASKMUJEA-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CSC(=N1)C2CCNCC2.Cl.Cl |

SMILES canonique |

CC(C)(C)C1=CSC(=N1)C2CCNCC2.Cl |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B1395238.png)

![7-Fluoro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1395239.png)